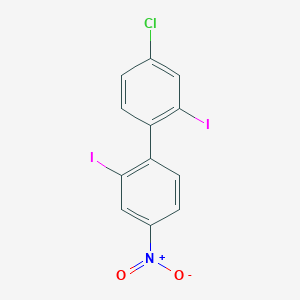
1,1'-Biphenyl, 4-chloro-2,2'-diiodo-4'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- typically involves a multi-step process. One common method is the Suzuki coupling reaction, which uses o-chloronitrobenzene and chlorophenylboronic acid as starting materials. Under nitrogen or other inert gas shielding, and in the presence of an alkaline reagent and a nickel or copper catalyst, the desired compound is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups replacing the original halogen atoms or nitro group.
Scientific Research Applications
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- involves its interaction with specific molecular targets. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to different biomolecules. The compound can participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-chloro-: Lacks the iodine and nitro groups, making it less reactive.
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-: Similar structure but without the nitro group, affecting its chemical properties.
1,1’-Biphenyl, 4-chloro-4’-nitro-: Contains a nitro group but lacks the iodine atoms, altering its reactivity and applications.
Uniqueness
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is unique due to the combination of chlorine, iodine, and nitro functional groups. This combination imparts distinct chemical properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
168128-98-1 |
|---|---|
Molecular Formula |
C12H6ClI2NO2 |
Molecular Weight |
485.44 g/mol |
IUPAC Name |
1-(4-chloro-2-iodophenyl)-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C12H6ClI2NO2/c13-7-1-3-9(11(14)5-7)10-4-2-8(16(17)18)6-12(10)15/h1-6H |
InChI Key |
UIQRIRUHDDSNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C2=C(C=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
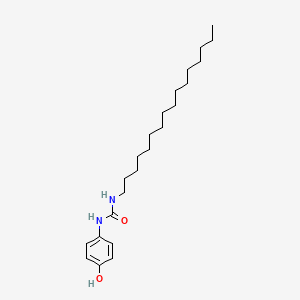
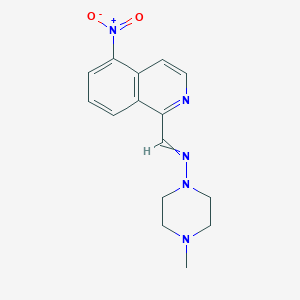
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
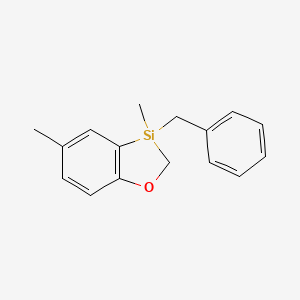
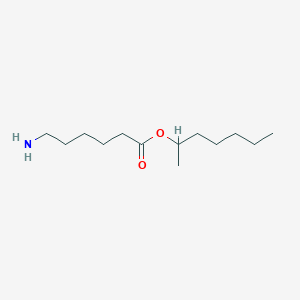
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)



